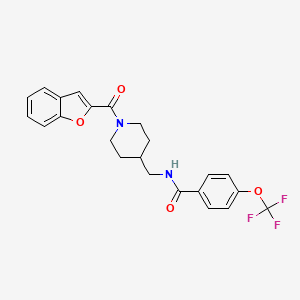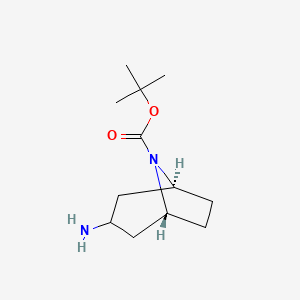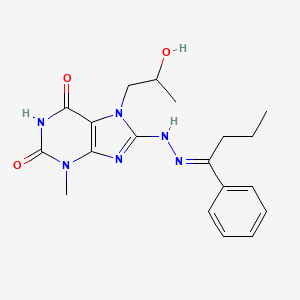
(E)-7-(2-hydroxypropyl)-3-methyl-8-(2-(1-phenylbutylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex purine derivatives involves several steps, including intramolecular alkylation, hydrogenation, and reaction with mesyl chloride. For example, new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones were obtained through a process starting from 6-[(2-hydroxyethyl)-amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, which was hydrogenated and further processed to achieve the desired compounds (Šimo, Rybár, & Alföldi, 1998).
Molecular Structure Analysis
The molecular structure of purine derivatives is often confirmed through various spectroscopic methods, including IR, 1H, and 13C NMR spectroscopies, and X-ray diffraction analysis. These methods provide insights into the tautomeric forms, substituent effects, and overall molecular geometry, as observed in studies on similar compounds (Kopylovich, Mahmudov, Haukka, Luzyanin, & Pombeiro, 2011).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, including cycloadditions, alkylation, and reactions with phosphorus ylides, which can significantly alter their chemical properties and potential applications. The reaction conditions and the nature of substituents play crucial roles in determining the reaction outcomes and the properties of the final products (Bezergiannidou‐Balouctsi, Litians, Malamidou-Xenikaki, & Nicolaides, 1993).
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. X-ray crystallography, in particular, provides detailed information on the crystalline forms, which is essential for understanding the material's stability and reactivity. Studies on similar compounds have highlighted the significance of intermolecular interactions, hydrogen bonding, and crystal packing in determining these properties (Abdelhamid, Mohamed, & Simpson, 2016).
Chemical Properties Analysis
The chemical properties of purine derivatives, such as reactivity, stability, and interaction with biological targets, are crucial for their potential applications in drug design and medicinal chemistry. The synthesis of new derivatives and their thorough characterization helps in understanding these properties, paving the way for the development of novel therapeutics with improved efficacy and safety profiles. For instance, the synthesis and characterization of new 6-purineselenyl derivatives have contributed to the expansion of knowledge in this area (Gobouri, 2020).
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have synthesized various purine and pyrimidine derivatives, investigating their chemical properties and potential as intermediates for further reactions. For example, the work by Šimo et al. (1998) on the intramolecular alkylation of purine diones illustrates the synthetic pathways to obtain novel purine derivatives, which could be foundational for further studies on compounds like the one (Šimo, Rybár, & Alföldi, 1998). Similarly, the synthesis of new functional derivatives of 7-arylalkyl-8-hydrazine theophyllines by Korobko (2016) highlights the chemical versatility and potential applications of hydrazine-functionalized purine derivatives in medicinal chemistry (Korobko, 2016).
Biological Activities and Applications
Various studies focus on the biological activities of purine derivatives, assessing their potential in medical and pharmaceutical applications. For instance, the examination of anti-inflammatory activities of substituted purine diones shows the potential therapeutic applications of these compounds in treating inflammation-related conditions (Kaminski et al., 1989). Furthermore, the exploration of purine alkaloids from marine sources, as discussed by Qi et al. (2008), opens avenues for discovering new bioactive compounds with potential applications in cancer therapy and antibacterial treatments (Qi, Zhang, & Huang, 2008).
Drug Design and Development
The structural complexity and diverse biological activities of purine derivatives make them attractive targets for drug design and development. The work on phthalazinedione-based derivatives by El Rayes et al. (2022) showcases the integration of purine structures into compounds with significant cytotoxic and antibacterial activities, suggesting potential utility in developing new anticancer and antibacterial agents (El Rayes et al., 2022).
properties
IUPAC Name |
7-(2-hydroxypropyl)-3-methyl-8-[(2E)-2-(1-phenylbutylidene)hydrazinyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3/c1-4-8-14(13-9-6-5-7-10-13)22-23-18-20-16-15(25(18)11-12(2)26)17(27)21-19(28)24(16)3/h5-7,9-10,12,26H,4,8,11H2,1-3H3,(H,20,23)(H,21,27,28)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPUADZWVAYRLT-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC1=NC2=C(N1CC(C)O)C(=O)NC(=O)N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\NC1=NC2=C(N1CC(C)O)C(=O)NC(=O)N2C)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-7-(2-hydroxypropyl)-3-methyl-8-(2-(1-phenylbutylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2480990.png)


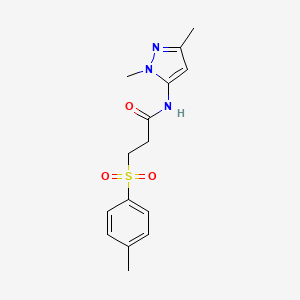
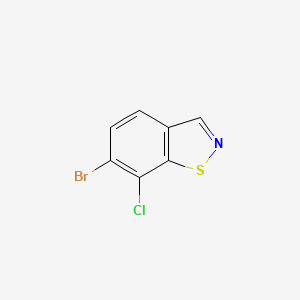
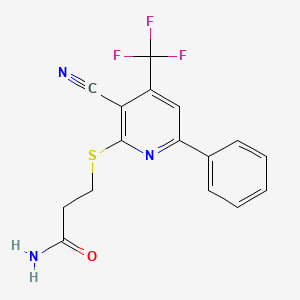
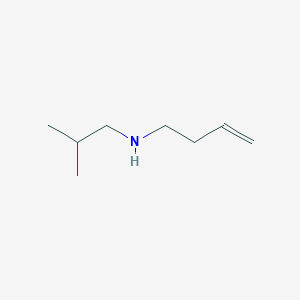
![N-naphthalen-1-yl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2481001.png)
![6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B2481002.png)

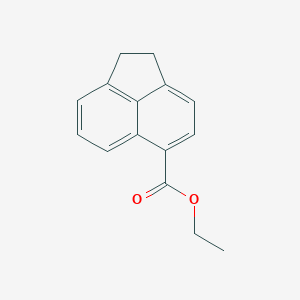
![N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2481006.png)
